3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone
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Overview
Description
3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a dimethylanilino group and two methoxy groups attached to the isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethylaniline and 6,7-dimethoxyisobenzofuranone.
Coupling Reaction: The 3,4-dimethylaniline is coupled with 6,7-dimethoxyisobenzofuranone under specific reaction conditions, often involving a catalyst and a solvent such as methanol or ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylaniline: A primary arylamine that is structurally similar but lacks the isobenzofuranone core.
6,7-Dimethoxyisobenzofuranone: Shares the isobenzofuranone core but lacks the dimethylanilino group.
Uniqueness
3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone is unique due to the combination of the dimethylanilino group and the isobenzofuranone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(3,4-dimethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO4/c1-10-5-6-12(9-11(10)2)19-17-13-7-8-14(21-3)16(22-4)15(13)18(20)23-17/h5-9,17,19H,1-4H3 |
InChI Key |
BFKJLCFWWUTAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2)C |
Origin of Product |
United States |
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